2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
Description
2-(4-Chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a 4-chlorophenoxyacetamide moiety at the 7-position. This compound shares structural motifs with bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-20(25)23-11-3-4-14-5-8-16(12-18(14)23)22-19(24)13-26-17-9-6-15(21)7-10-17/h5-10,12H,2-4,11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCULIJYEDNZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Comparison Points:
Structural Variations and Bioactivity: The tetrahydroquinoline (THQ) core in the target compound differentiates it from simpler phenyl or pyrazolone-based analogs (e.g., WH7, ). This scaffold may enhance binding to hydrophobic pockets in target proteins compared to less rigid structures. The 4-chlorophenoxy group replaces the 4-chlorophenyl moiety in L763-0059 .
Therapeutic Potential: The patent in highlights structurally related 4-chlorophenoxy acetamides as ATF4 inhibitors for cancer, suggesting a plausible mechanism for the target compound . In contrast, WH7 () is designed as an auxin agonist, indicating divergent applications despite shared chlorophenoxy motifs .
Conformational and Crystallographic Insights :
- demonstrates that N-substituted acetamides with dichlorophenyl groups exhibit varied dihedral angles between aromatic rings, influencing molecular packing and hydrogen bonding . Similar conformational flexibility in the target compound’s THQ core could affect its pharmacokinetic properties.
Synthetic Accessibility: The synthesis of acetamide derivatives typically involves coupling chlorinated carboxylic acids with amines via carbodiimide-mediated reactions (e.g., EDC/HCl in ) . The target compound’s propanoyl-THQ moiety may require additional steps for cyclization and acylation compared to simpler analogs.
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